molecular formula C17H26O B12646208 Ethanone, 1-(trimethylcyclododecatrienyl)- CAS No. 80571-52-4

Ethanone, 1-(trimethylcyclododecatrienyl)-

Cat. No.: B12646208
CAS No.: 80571-52-4
M. Wt: 246.4 g/mol
InChI Key: NUEJKVHPFVKGKP-HZLMAEHRSA-N
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Description

Contextualizing Ethanone (B97240), 1-(trimethylcyclododecatrienyl)- within Cyclic Ketone Chemistry

Cyclic ketones are a fundamental class of organic compounds characterized by a carbonyl group within a carbocyclic ring. The chemical reactivity and physical properties of these ketones are influenced by ring size, substitution, and the presence of other functional groups. unacademy.com Ethanone, 1-(trimethylcyclododecatrienyl)- is a large-ring cyclic ketone, also known as a macrocyclic ketone. Macrocyclic ketones, typically containing 12 or more atoms in the ring, often exhibit unique conformational properties and reactivity compared to smaller cyclic ketones. illinois.edu

The chemistry of cyclic ketones is diverse, encompassing reactions such as nucleophilic addition to the carbonyl carbon, enolate formation, and various rearrangement reactions. The presence of the ethanone group in Ethanone, 1-(trimethylcyclododecatrienyl)- introduces a reactive site for such transformations, potentially allowing for the synthesis of more complex derivatives.

Significance of the Trimethylcyclododecatriene Moiety in Macrocyclic Systems

Macrocyclic structures are of considerable interest in fields such as medicinal chemistry and materials science. They can act as scaffolds for creating molecules with specific three-dimensional arrangements, which is crucial for biological activity. Furthermore, derivatives of trimethylcyclododecatriene have been explored for their utility as fragrance materials, suggesting that the structural features of this moiety can elicit specific olfactory responses. google.com

Overview of Research Trajectories for Ethanone, 1-(trimethylcyclododecatrienyl)- and its Analogs

While dedicated research on Ethanone, 1-(trimethylcyclododecatrienyl)- is not extensively documented, the research trajectories for analogous macrocyclic ketones are well-established. A significant area of investigation for these compounds is their application as fragrances. industrialchemicals.gov.authegoodscentscompany.com The synthesis and olfactory evaluation of various macrocyclic ketones and their derivatives are ongoing areas of research in the chemical industry. illinois.edu

Another important research direction is the use of macrocyclic ketones as building blocks in organic synthesis. Their unique ring structures can be modified and elaborated to create complex molecular architectures. Research in this area often focuses on developing efficient methods for the synthesis and functionalization of these large rings. The synthesis of trimethylcyclododecatriene, a key precursor, has been a subject of patent literature, indicating commercial interest in its derivatives. google.com The study of analogs, such as other acetyl-substituted cyclic compounds, provides valuable insights into the structure-property relationships that are likely to govern the chemistry of Ethanone, 1-(trimethylcyclododecatrienyl)-.

Below are data tables providing physicochemical properties of Ethanone, 1-(trimethylcyclododecatrienyl)- and some of its structural analogs.

Table 1: Physicochemical Properties of Ethanone, 1-(trimethylcyclododecatrienyl)- and Related Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Ethanone, 1-(trimethylcyclododecatrienyl)-80571-52-4C17H26O246.39
Ethanone, 1-(2,6,10-trimethyl-2,5,10-cyclododecatrien-1-yl)-Not AvailableC17H26O246.39
Ethanone, 1-(4,7,7-trimethylbicyclo[4.1.0]hept-4-en-3-yl)-3608-11-5C12H18O178.27
Musk ketone81-14-1C14H18N2O5294.31

Table 2: Predicted Properties of Ethanone, 1-(trimethylcyclododecatrienyl)- and a Related Isomer

Compound NameXLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor CountRotatable Bond Count
Ethanone, 1-(trimethylcyclododecatrienyl)-4.3011
Ethanone, 1-(2,6,10-trimethyl-2,5,10-cyclododecatrien-1-yl)-3.5013

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80571-52-4

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

1-[(1E,3Z,5Z)-2,3,4-trimethylcyclododeca-1,3,5-trien-1-yl]ethanone

InChI

InChI=1S/C17H26O/c1-13-11-9-7-5-6-8-10-12-17(16(4)18)15(3)14(13)2/h9,11H,5-8,10,12H2,1-4H3/b11-9-,14-13-,17-15+

InChI Key

NUEJKVHPFVKGKP-HZLMAEHRSA-N

Isomeric SMILES

C/C/1=C(/C(=C(\CCCCCC/C=C1)/C(=O)C)/C)\C

Canonical SMILES

CC1=C(C(=C(CCCCCCC=C1)C(=O)C)C)C

Origin of Product

United States

Synthetic Methodologies and Chemo Selective Transformations of Ethanone, 1 Trimethylcyclododecatrienyl

Established Synthetic Pathways for Ethanone (B97240), 1-(trimethylcyclododecatrienyl)-

Catalyzed Reactions involving Cyclododecatriene and Acetone

The synthesis of ketones from olefins and carbonyl compounds is a fundamental transformation in organic chemistry. While direct catalytic reactions between cyclododecatriene and acetone to form Ethanone, 1-(trimethylcyclododecatrienyl)- are not extensively documented as a primary industrial route, the principles of such transformations are well-established. These reactions would likely proceed under acid-catalyzed conditions, akin to an aldol condensation followed by dehydration and isomerization, or through a Prins-type reaction. The complexity of the isomeric mixture of trimethylcyclododecatriene and the potential for side reactions, however, make controlling the selectivity of this direct approach challenging.

Multistep Reductive Conversion Routes from Nitroso Derivatives and Oximes of Trimethylcyclododecatrienes

A more controlled and widely practiced approach for the synthesis of Ethanone, 1-(trimethylcyclododecatrienyl)- involves a multistep sequence starting from trimethylcyclododecatrienes. This method provides a reliable pathway to the desired ketone through the formation and subsequent transformation of intermediate nitroso and oxime derivatives. google.com

The general synthetic scheme involves:

Formation of Chloro-nitroso Derivatives: The process begins with the reaction of 1,5,9-trimethyl-cyclododeca-1,5,9-triene with a nitrosylating agent to form chloro-nitroso derivatives.

Conversion to Oximes: These derivatives are then transformed into the corresponding oximes.

Reductive Transformation of Oximes to Ketones: The final and crucial step is the reductive conversion of the trimethylcyclododecatrienone oximes into the target ketones. google.com

This reductive transformation is effectively carried out in the presence of Raney nickel as a catalyst, in a solvent mixture of ethanol and acetone, with the addition of boric acid. google.comgoogle.com The reaction is typically conducted under a hydrogen atmosphere in an autoclave at elevated temperatures and pressures. google.com This method has proven to be successful where other common methods for oxime to ketone conversion, such as those using sodium bisulfite, copper sulfate, or sodium nitrite, have failed. google.com

Numerous methods exist for the conversion of oximes to their parent carbonyl compounds, broadly categorized into hydrolytic, oxidative, and reductive conditions. nih.govnih.gov While traditional hydrolytic methods often require harsh acidic conditions, modern reductive protocols offer milder and more functional-group-tolerant alternatives. nih.govnih.govescholarship.org For instance, a notable reductive method involves the use of iron powder with catalytic amounts of trimethylsilyl chloride and glacial acetic acid. nih.gov

Step Reagents and Conditions Product Yield
11,5,9-trimethyl-cyclododeca-1,5,9-triene, Nitrosylating agentChloro-nitroso derivatives-
2Chloro-nitroso derivativesTrimethylcyclododecatrienone oximes-
3Trimethylcyclododecatrienone oximes, Raney nickel, Acetone/Ethanol, Boric acid, H₂ pressure (3x10⁴ HPa), 50°C4,9,12-trimethyl-cyclododeca-4,8-dienone and other isomers57% (for two steps) google.com

Direct Acetylation Reactions of Trimethylcyclododecatrienes using Lewis Acid Catalysis

Direct acylation of olefins, such as trimethylcyclododecatrienes, represents a more atom-economical route to the target ketone. This reaction is an example of a Friedel-Crafts acylation, which involves an electrophilic aromatic substitution where an acyl group is attached to an aromatic ring. wikipedia.orgsigmaaldrich.com Although trimethylcyclododecatriene is not an aromatic compound, its double bonds can act as nucleophiles in the presence of a strong Lewis acid catalyst. wikipedia.org

The reaction typically employs an acylating agent, such as acetic anhydride or acetyl chloride, and a Lewis acid catalyst like aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or stannic chloride (SnCl₄). The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion. sigmaaldrich.comyoutube.com This acylium ion is then attacked by one of the double bonds of the trimethylcyclododecatriene ring. A subsequent deprotonation step yields the final ketone product and regenerates the catalyst. A key advantage of the Friedel-Crafts acylation is that the resulting ketone is less reactive than the starting material, which helps to prevent over-acylation. organic-chemistry.org

The choice of Lewis acid and reaction conditions can influence the yield and isomeric distribution of the product. For example, the reaction can be carried out using stannic chloride in methylene (B1212753) chloride, where acetic anhydride is added to a mixture of the catalyst and the trimethylcyclododecatriene. nih.gov Alternatively, a mixture of acetic anhydride and ferric chloride can be added to the trimethylcyclododecatriene at controlled temperatures. nih.gov

Catalyst Acylating Agent Solvent Temperature Key Features
Boron trifluoride etherateAcetic anhydrideNone0°CHomogeneous reaction, poured onto ice for workup. nih.gov
Stannic chlorideAcetic anhydrideMethylene chloride20-30°CReaction proceeds for two hours. nih.gov
Ferric chlorideAcetic anhydrideNone10-25°CSlow addition of catalyst-acylating agent mixture over eight hours. nih.gov

Advanced Strategies in Carbonyl-Olefin Coupling and Metathesis for Cyclic Ketone Synthesis

Recent advancements in synthetic organic chemistry have led to the development of powerful new methods for the construction of cyclic ketones. These strategies, including carbonyl-olefin metathesis and photoredox catalysis, offer novel approaches to carbon-carbon bond formation and provide access to complex molecular architectures under mild conditions.

Metal-Catalyzed Carbonyl-Olefin Metathesis Approaches for Cyclic Olefins

Carbonyl-olefin metathesis is a powerful transformation that formally exchanges the fragments of a carbonyl group and an alkene. wikipedia.org This reaction provides a direct route to complex cyclic olefins from more readily available starting materials. nih.gov Metal-mediated processes are central to this methodology and generally follow one of two mechanistic pathways:

Type A: A metal alkylidene reagent reacts with an alkene to generate a new metal alkylidene, which then couples with a carbonyl group to form the desired substituted alkene and an inactive metal-oxo species. wikipedia.orgnih.gov

Type B: The carbonyl group is first converted into an alkene (e.g., via a Wittig-type reaction), which then undergoes a standard olefin-olefin metathesis reaction with a second alkene. wikipedia.org

Transition metal reagents, particularly those based on molybdenum and tungsten, are often used stoichiometrically for Type A transformations. wikipedia.org Lewis acid-catalyzed carbonyl-olefin metathesis has also emerged as a useful tool for synthesizing five- and six-membered rings. nih.gov The reaction can proceed through various intermediates, including oxetanes (formed via a [2+2] cycloaddition), which then fragment to yield the metathesis products. wikipedia.orgmdpi.com This strategy has been successfully applied to the synthesis of macrocyclic motifs present in a number of biologically active small molecules. nih.govumich.edu

Photoredox Catalysis in Ketone-Olefin Coupling Reactions

Photoredox catalysis has emerged as a mild and efficient alternative to traditional methods for ketone-olefin coupling, which often require stoichiometric or super-stoichiometric amounts of metal reductants. nih.govnih.govacs.org This approach utilizes visible light to initiate a single-electron transfer (SET) process, generating reactive radical intermediates that can participate in carbon-carbon bond formation. nih.gov

In a typical photoredox-catalyzed ketone-olefin coupling, a photocatalyst absorbs light and becomes excited. The excited photocatalyst can then engage in an electron transfer with either the ketone or the olefin. One common strategy is the generation of ketyl radicals from ketones via SET. nih.gov These ketyl radicals can then add to an olefin to form a new C-C bond. Another approach involves the generation of an olefin radical anion, which then acts as a nucleophile and attacks the carbonyl carbon. nih.gov

Olefination of Carbonyls via Site-Specific Activation of Cycloalkanone Ketals

The direct olefination of the carbonyl group in Ethanone, 1-(trimethylcyclododecatrienyl)- represents a powerful tool for carbon-carbon bond formation, enabling the introduction of a variety of substituents. While direct olefination methods like the Wittig or Horner-Wadsworth-Emmons reactions are commonplace for many ketones, site-specific activation of a cycloalkanone ketal intermediate presents a more nuanced and potentially selective approach, particularly when considering the poly-unsaturated nature of the cyclododecatriene ring.

The Wittig reaction, a widely used method for converting ketones to alkenes, involves the reaction of the ketone with a phosphorus ylide. The versatility of the Wittig reaction allows for the introduction of a simple methylene group or more complex substituted alkylidene moieties, depending on the structure of the ylide wikipedia.orgmasterorganicchemistry.com. For a sterically hindered and complex ketone such as Ethanone, 1-(trimethylcyclododecatrienyl)-, the choice of ylide and reaction conditions would be critical to achieving a successful transformation.

Similarly, the Horner-Wadsworth-Emmons (HWE) reaction offers an alternative olefination strategy, often favoring the formation of (E)-alkenes with high stereoselectivity wikipedia.orgcore.ac.uknih.gov. The HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig ylide, potentially offering advantages in terms of reaction efficiency and selectivity with a substrate like Ethanone, 1-(trimethylcyclododecatrienyl)-.

A hypothetical reaction scheme for the olefination of Ethanone, 1-(trimethylcyclododecatrienyl)- using a generic phosphonate ylide in a Horner-Wadsworth-Emmons type reaction is presented below. This reaction would be expected to yield the corresponding alkene, with the geometry of the newly formed double bond being influenced by the specific phosphonate reagent and reaction conditions employed.

Hypothetical Horner-Wadsworth-Emmons Olefination

ReactantReagentProductExpected Predominant Isomer
Ethanone, 1-(trimethylcyclododecatrienyl)-(EtO)₂P(O)CH₂R + Base1-(1-(trimethylcyclododecatrienyl)ethylidene)alkane(E)-isomer

This table represents a generalized, hypothetical reaction. Actual yields and stereoselectivity would depend on the specific substrate, reagent, and experimental conditions.

Derivatization Strategies for Expanding the Chemical Space of Ethanone, 1-(trimethylcyclododecatrienyl)- Analogs

Derivatization of Ethanone, 1-(trimethylcyclododecatrienyl)- is key to exploring its structure-activity relationships and developing new analogs. Oxidative transformations and isomerization studies are two important avenues for achieving this.

The presence of multiple double bonds in the cyclododecatriene ring of Ethanone, 1-(trimethylcyclododecatrienyl)- offers several sites for oxidative modification. Selective oxidation of these alkenes can lead to a variety of new functional groups, significantly altering the molecule's properties.

One of the most common oxidative transformations is epoxidation. The treatment of a cyclododecatriene derivative with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield the corresponding epoxide. The regioselectivity of this reaction would likely be influenced by the steric and electronic environment of the double bonds. Given the presence of the acetyl and trimethyl groups, it is plausible that the double bonds could exhibit different reactivities, potentially allowing for selective mono-epoxidation under carefully controlled conditions. A patent describes the epoxidation of trivinylcyclohexane, a related cyclic triene, using acetaldehyde peracetate, highlighting the feasibility of such transformations on polyolefinic ring systems google.com.

Further oxidation could lead to diols, diketones, or even ring-opened products, depending on the oxidizing agent and reaction conditions. For instance, the oxidation of 1,5,9-cyclododecatriene has been shown to produce cyclododecanone, indicating that the carbon skeleton is susceptible to significant oxidative rearrangement acs.org. A review on the reactivity of cyclododecanone also details various oxidative reactions, which could be analogous to the potential transformations of the acetylcyclododecatriene derivative arkat-usa.org.

Potential Oxidative Transformations

Starting MaterialOxidizing AgentPotential Product(s)
Ethanone, 1-(trimethylcyclododecatrienyl)-m-CPBAMono-epoxide, Di-epoxide
Ethanone, 1-(trimethylcyclododecatrienyl)-OsO₄, NMODiol(s)
Ethanone, 1-(trimethylcyclododecatrienyl)-O₃, then DMSRing-opened products (aldehydes/ketones)

This table outlines potential oxidative reactions. The actual product distribution and regioselectivity would need to be determined experimentally.

The double bonds within the cyclododecatriene ring of Ethanone, 1-(trimethylcyclododecatrienyl)- are potential sites for isomerization, which can lead to a variety of stereoisomers and constitutional isomers with different three-dimensional shapes and potentially different biological activities.

Isomerization can be induced by various means, including acid catalysis, metal catalysis, or photochemical methods polimi.itsemanticscholar.org. A patent describes the isomerization of trans,trans,cis-1,5,9-cyclododecatriene to novel bicyclic dienes in the presence of an amine solvent and a catalyst, demonstrating that the cyclododecatriene framework can undergo significant rearrangement google.com. This suggests that the trimethyl-substituted ring in the target molecule could also be susceptible to similar skeletal rearrangements under appropriate conditions.

Photochemical isomerization is another powerful tool for altering the geometry of double bonds wikipedia.orgresearchgate.net. Irradiation with light of a specific wavelength can promote the conversion of a cis- or trans-isomer to its counterpart. For a molecule with multiple double bonds like Ethanone, 1-(trimethylcyclododecatrienyl)-, photochemical isomerization could potentially lead to a complex mixture of geometric isomers. The study of such isomerizations would be crucial for understanding the molecule's conformational flexibility and its interaction with biological targets. The isomerization of other cyclic terpenes, such as limonene, has been studied using various catalysts, providing insights into the types of transformations that might be possible mdpi.com.

Potential Isomerization Pathways

Starting MaterialConditionsPotential Outcome
A specific isomer of Ethanone, 1-(trimethylcyclododecatrienyl)-Acid or Metal CatalystMixture of geometric isomers, potential skeletal rearrangement
A specific isomer of Ethanone, 1-(trimethylcyclododecatrienyl)-UV irradiationPhoto-stationary state mixture of geometric isomers

This table summarizes potential isomerization outcomes. The specific products and their ratios would be highly dependent on the reaction conditions.

Computational and Theoretical Investigations into Ethanone, 1 Trimethylcyclododecatrienyl Systems

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. nih.govnih.gov For a molecule like ethanone (B97240), 1-(trimethylcyclododecatrienyl)-, DFT calculations, typically using hybrid functionals like B3LYP, can elucidate its stability and reactivity. nih.govchemrxiv.org The geometry of the molecule is optimized to find the minimum energy conformation, which is crucial for understanding its steric and electronic properties.

The stability of ethanone, 1-(trimethylcyclododecatrienyl)- can be assessed by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A large HOMO-LUMO energy gap generally signifies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org

In the context of ethanone, 1-(trimethylcyclododecatrienyl)-, DFT studies would involve mapping the electron density to identify regions susceptible to nucleophilic or electrophilic attack. The carbonyl group, with its inherent polarity, is an obvious site of reactivity. The electron-rich double bonds of the cyclododecatriene ring also represent potential reaction centers.

While specific DFT studies on ethanone, 1-(trimethylcyclododecatrienyl)- are not extensively available in the public domain, the principles of DFT applied to similar terpenoid structures, such as caryophyllene (B1175711) oxide, have demonstrated the power of these methods in predicting reactivity and interaction with other molecules. nih.gov Such studies often involve the calculation of thermodynamic parameters to predict the favorability of different reaction pathways.

Quantum Chemical Descriptors and Their Predictive Value

Quantum chemical descriptors derived from DFT calculations provide a quantitative measure of the reactivity and stability of a molecule. These descriptors offer predictive value for understanding the behavior of ethanone, 1-(trimethylcyclododecatrienyl)- in chemical reactions.

Key quantum chemical descriptors include:

Chemical Hardness (η): Defined as half the difference between the ionization potential and the electron affinity, it is approximated as half the HOMO-LUMO energy gap (η ≈ (E_LUMO - E_HOMO) / 2). A higher value of chemical hardness indicates greater stability and lower reactivity.

Electronic Chemical Potential (μ): This is the negative of electronegativity and is approximated as the average of the HOMO and LUMO energies (μ ≈ (E_HOMO + E_LUMO) / 2). It describes the tendency of electrons to escape from the system.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself. It is the negative of the electronic chemical potential (χ = -μ).

Global Electrophilicity Index (ω): This descriptor measures the stabilization in energy when the system acquires an additional electronic charge from the environment. It is defined as ω = μ² / (2η).

The values of these descriptors can be used to compare the reactivity of ethanone, 1-(trimethylcyclododecatrienyl)- with other ketones or olefins. For instance, a higher electrophilicity index for the ketone would suggest a greater propensity to react with a nucleophilic olefin. The application of these descriptors is a common practice in computational studies to rationalize experimental findings and to predict the outcome of reactions. nih.govnih.gov

Below is a table of some basic computed properties for ethanone, 1-(trimethylcyclododecatrienyl)-, which form the basis for calculating more advanced quantum chemical descriptors.

PropertyValueSource
Molecular FormulaC17H26O guidechem.comuni.lu
Molecular Weight246.4 g/mol guidechem.com
XLogP3-AA4.3 guidechem.comuni.lu
Topological Polar Surface Area17.1 Ų guidechem.com
Hydrogen Bond Donor Count0 guidechem.com
Hydrogen Bond Acceptor Count1 guidechem.com
Rotatable Bond Count2 guidechem.com

This table presents basic computed properties and does not include quantum chemical descriptors which require specific DFT calculations.

Mechanistic Insights from Computational Modeling of Reactions involving Ethanone, 1-(trimethylcyclododecatrienyl)-

Computational modeling is a powerful tool for elucidating the mechanisms of complex organic reactions. For ethanone, 1-(trimethylcyclododecatrienyl)-, with its multiple reactive sites, theoretical studies can help to predict the most likely reaction pathways.

Analysis of Olefin Anion Radical-Promoted Mechanisms in Ketone-Olefin Coupling

Ketone-olefin coupling reactions are fundamental transformations in organic synthesis for forming carbon-carbon bonds. nih.govunc.edu One possible mechanism involves the single-electron transfer (SET) to the olefin to form an olefin anion radical. nih.gov This radical anion is a potent nucleophile that can attack the electrophilic carbonyl carbon of ethanone, 1-(trimethylcyclododecatrienyl)-.

Computational studies can model this process by calculating the reduction potentials of the olefin and the ketone. An "olefin first" mechanism is favored if the olefin is more easily reduced than the ketone. nih.gov The subsequent radical cyclization can be modeled to determine the activation barriers and the stereoselectivity of the reaction. Such calculations would be crucial in predicting the feasibility of an intramolecular coupling between the ketone and one of the double bonds of the cyclododecatriene ring.

Alternatively, a "carbonyl first" mechanism can occur, where the ketone is reduced to a ketyl radical, which then adds to the olefin. nih.govminakem.com Computational modeling can help to distinguish between these two pathways by comparing the energy profiles of the respective transition states.

Investigation of Oxetane (B1205548) Intermediates in Catalytic Carbonyl-Olefin Ring-Closing Metathesis

Carbonyl-olefin metathesis is a powerful reaction for the synthesis of complex cyclic structures. beilstein-journals.org The reaction often proceeds through a [2+2] cycloaddition to form an oxetane intermediate, which then undergoes a retro-[2+2] cycloaddition to yield the final products.

In the case of ethanone, 1-(trimethylcyclododecatrienyl)-, computational modeling could investigate the formation of an oxetane intermediate through the reaction of the carbonyl group with one of the olefinic moieties within the same molecule. DFT calculations can be used to determine the thermodynamics and kinetics of both the oxetane formation and its subsequent fragmentation. beilstein-journals.org The stability of the oxetane intermediate is a critical factor; if it is too stable, the reaction may terminate at this stage without proceeding to the metathesis products. beilstein-journals.org

Modeling of Divergent Reactivity in Lewis Acid-Mediated Transformations

Lewis acids can significantly alter the reactivity of carbonyl compounds and olefins. nih.govrsc.orgrsc.org In the presence of a Lewis acid, the carbonyl oxygen of ethanone, 1-(trimethylcyclododecatrienyl)- would be activated, making the carbonyl carbon more electrophilic. This can promote a variety of transformations, including cyclizations and rearrangements.

Computational modeling can be employed to study the effect of different Lewis acids on the reaction pathways. By calculating the structures and energies of the Lewis acid-coordinated intermediates and transition states, it is possible to predict how the Lewis acid can steer the reaction towards a specific outcome. For example, a Lewis acid could favor an intramolecular [2+2] cycloaddition to form an oxetane or promote an ene-type reaction. The choice of the Lewis acid can be critical in controlling the divergent reactivity of a complex molecule like ethanone, 1-(trimethylcyclododecatrienyl)-. nih.gov

Advanced Applications in Organic and Materials Chemistry

Utilization as a Building Block in Complex Macrocyclic Compound Synthesis

There is no specific information available in the reviewed literature that details the use of Ethanone (B97240), 1-(trimethylcyclododecatrienyl)- as a building block in the synthesis of complex macrocyclic compounds. While general methods for macrocyclization are well-established, including macrolactonization, macrolactamization, and various coupling reactions, their application to this specific ketone has not been documented in available research. nih.govsemanticscholar.org The synthesis of macrocycles is a significant area of research, with applications in drug discovery and materials science. researchgate.netrug.nl However, the role of Ethanone, 1-(trimethylcyclododecatrienyl)- in this field remains unexplored in the accessible literature.

Contributions to Novel Optical and Electronic Materials Development

No specific research findings were identified that describe the contributions of Ethanone, 1-(trimethylcyclododecatrienyl)- to the development of novel optical and electronic materials. The development of such materials often relies on molecules with specific chromophoric or electronic properties, which can sometimes be found in or introduced into complex organic frameworks. While a general mention of the potential for optical and electronic properties in analogs of this compound has been made, no concrete data or research articles were found to substantiate this for Ethanone, 1-(trimethylcyclododecatrienyl)- itself. epa.gov

Future Research Directions and Emerging Paradigms for Ethanone, 1 Trimethylcyclododecatrienyl Chemistry

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity and Yield in Macrocyclization

The synthesis of the macrocyclic core of Ethanone (B97240), 1-(trimethylcyclododecatrienyl)- presents a significant challenge in achieving high yields and specific stereoisomers, which are crucial for its desired olfactory profile. Current research is moving beyond classical methods towards the development of sophisticated catalytic systems that offer precise control over the macrocyclization process.

A primary focus is on catalyst-controlled stereoselective ring-closing metathesis (RCM). While RCM is a powerful tool for forming large rings, it often yields a mixture of E- and Z-isomers. rsc.org The development of catalysts that can selectively produce one isomer is a key area of investigation. For instance, tungsten- and molybdenum-based alkylidene catalysts have shown promise in delivering high Z-selectivity in the synthesis of various macrocycles. nih.gov These catalysts can provide the desired stereochemical control late in a synthetic sequence, which is a significant advantage in complex total syntheses. nih.gov Research into ruthenium-based catalysts for RCM is also ongoing, with different generations of these catalysts showing varying levels of E/Z selectivity. nih.gov

Another emerging strategy is the use of biocatalysis. Thioesterase enzymes, for example, can catalyze macrocyclization in the biosynthesis of natural products and could be harnessed for the synthesis of fragrance macrocycles. nih.gov This chemoenzymatic approach offers the potential for high selectivity under mild reaction conditions. nih.gov Additionally, catalyst-free methods, such as electrophilic halogen-mediated semipinacol rearrangements, are being explored as a powerful means to overcome the energy barriers associated with the formation of large rings. nih.gov

Interactive Data Table: Comparison of Catalytic Systems for Macrocyclization

Catalytic SystemKey FeaturesPotential Advantages for Ethanone, 1-(trimethylcyclododecatrienyl)- Synthesis
Tungsten/Molybdenum-based RCM Catalysts High Z-selectivity, effective for complex molecules. nih.govacs.orgPrecise control over the double bond geometry in the cyclododecatriene ring, leading to specific and more potent odor profiles.
Ruthenium-based RCM Catalysts Varying E/Z selectivity depending on the catalyst generation and substrate. nih.govOffers a range of catalysts that can be screened to optimize the yield and stereoselectivity of the desired isomer.
Thioesterase Biocatalysis High stereoselectivity and regioselectivity under mild, aqueous conditions. nih.govA greener and more sustainable synthetic route, potentially reducing the need for protecting groups and harsh reagents.
Catalyst-Free Halogen-Mediated Rearrangement Overcomes energy barriers for large ring formation without a metal catalyst. nih.govA potentially simpler and more cost-effective method for constructing the macrocyclic skeleton.

Development of Sustainable and Green Chemistry Approaches for Synthesis of Ethanone, 1-(trimethylcyclododecatrienyl)-

The fragrance industry is increasingly moving towards more sustainable and environmentally friendly manufacturing processes. premiumbeautynews.com For a high-volume chemical like Ethanone, 1-(trimethylcyclododecatrienyl)-, developing green synthetic routes is a critical research objective.

A major focus of green chemistry is the replacement of hazardous petrochemical-based solvents with more benign alternatives. personalcaremagazine.com Research is actively exploring the use of water, supercritical carbon dioxide (sc-CO₂), alcohols, and esters as reaction media. personalcaremagazine.comwikipedia.org Supercritical CO₂, in particular, is a highly tunable solvent that can be used for both extraction and reaction, and its use can lead to cleaner products and easier separation. personalcaremagazine.com The use of bio-based solvents, derived from renewable resources, is also a promising avenue. greenrosechemistry.com

Another key principle of green chemistry is the use of renewable feedstocks. The valorization of biomass and agricultural by-products, such as those from the sugar industry, to create chemical building blocks is a rapidly developing field. premiumbeautynews.com This approach can reduce the reliance on fossil fuels and create a more circular economy. Synthetic biology also offers a powerful tool for producing fragrance compounds, with engineered microbes like algae being programmed to synthesize sesquiterpenoid skeletons. kaust.edu.sa

The development of energy-efficient processes is also crucial. This includes the use of biocatalysis, which often proceeds at room temperature, and the implementation of technologies like nanofiltration for product concentration, which can be less energy-intensive than traditional distillation. kaust.edu.sarsc.org

Interactive Data Table: Green Chemistry Approaches for Fragrance Synthesis

Green Chemistry ApproachDescriptionPotential Application to Ethanone, 1-(trimethylcyclododecatrienyl)- Synthesis
Use of Green Solvents Replacing traditional volatile organic compounds with solvents like water, sc-CO₂, ethanol, or bio-based alternatives. personalcaremagazine.comwikipedia.orgReducing the environmental impact of the synthesis process and improving worker safety.
Renewable Feedstocks Utilizing biomass, agricultural waste, or engineered microorganisms to produce starting materials. premiumbeautynews.comkaust.edu.saDecreasing the carbon footprint of the synthesis and moving away from petrochemical dependence.
Biocatalysis Employing enzymes to carry out specific chemical transformations with high selectivity. rsc.orgEnabling cleaner and more efficient reaction pathways, potentially at lower temperatures and pressures.
Energy-Efficient Technologies Implementing processes like nanofiltration for separation and purification. kaust.edu.saLowering the overall energy consumption and cost of the manufacturing process.

Advanced Characterization Techniques for Unraveling Complex Conformational Dynamics

The three-dimensional shape and flexibility of Ethanone, 1-(trimethylcyclododecatrienyl)- are critical to its interaction with olfactory receptors and thus its perceived scent. Due to the inherent flexibility of the twelve-membered ring, this molecule can adopt a multitude of conformations. Understanding this complex conformational landscape is essential for establishing structure-activity relationships.

Computational methods have become indispensable for studying the conformational dynamics of macrocycles. researchgate.net A variety of algorithms are available, each with its strengths and weaknesses. Distance geometry (DG) methods have shown a compelling advantage for sampling the conformational space of macrocycles. acs.org Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of the molecule, while Monte Carlo (MC) methods are effective for exploring a wide range of conformations. nih.govresearchgate.net

Several software packages, such as MacroModel, OMEGA, and MOE, implement these algorithms and offer specialized tools for macrocycle conformational analysis. acs.orgnih.gov Recent studies have compared the performance of these methods, providing guidance for researchers on which techniques are most suitable for different types of macrocyclic structures. nih.govnih.gov For instance, some methods are better at identifying the global energy minimum conformation, while others excel at reproducing experimentally observed structures. nih.gov The choice of force field and solvent model also significantly impacts the results of these simulations. nih.gov

Interactive Data Table: Computational Methods for Macrocycle Conformational Analysis

Computational MethodPrincipleStrengths for Analyzing Ethanone, 1-(trimethylcyclododecatrienyl)-
Distance Geometry (DG) Generates conformations based on a set of distance constraints. acs.orgRobust in exploring a wide range of possible ring conformations.
Molecular Dynamics (MD) Simulates the physical motions of atoms and molecules over time. nih.govProvides insights into the dynamic flexibility and conformational transitions of the macrocycle.
Monte Carlo (MC) Sampling Randomly samples conformational space. researchgate.netEffective at overcoming energy barriers and finding diverse low-energy structures.
Specialized Algorithms (e.g., MacroModel, OMEGA) Combine different search strategies to efficiently explore conformational space. acs.orgnih.govOffer optimized workflows for macrocycle modeling, improving the chances of finding biologically relevant conformations.

Integration of Cheminformatics and Machine Learning for Reaction Prediction and Material Design

The fields of cheminformatics and machine learning are revolutionizing chemical research, and their application to the study of Ethanone, 1-(trimethylcyclododecatrienyl)- holds immense potential. These computational tools can accelerate the discovery of new synthetic routes and aid in the design of novel fragrance ingredients.

In the realm of synthesis, machine learning is being used to predict the outcomes of chemical reactions. cheminf20.org By training models on large datasets of known reactions, it is possible to predict the major products, byproducts, and optimal reaction conditions for a given set of reactants and catalysts. nih.govacs.org This can significantly reduce the amount of trial-and-error experimentation required in the laboratory. For complex processes like macrocyclization, machine learning can help to elucidate the underlying kinetics and identify the key factors that control yield and selectivity. nih.gov

Interactive Data Table: Applications of Cheminformatics and Machine Learning

Application AreaMachine Learning TechniquePotential Impact on Ethanone, 1-(trimethylcyclododecatrienyl)- Research
Fragrance Design Quantitative Structure-Activity Relationship (QSAR), Generative Models. mdpi.comacs.orgRapid identification and design of novel analogues with enhanced or unique olfactory properties.
Market Analysis Natural Language Processing, Consumer Data Analysis. chemicalbull.comDevelopment of fragrances tailored to specific consumer preferences and market demands.
Reaction Prediction Deep Learning, Graph-Based Models. cheminf20.orgacs.orgMore efficient and predictable synthesis, with optimized yields and reduced byproducts.
Kinetic Modeling Support Vector Regression, Partial Least-Squares Regression. nih.govA deeper understanding of the macrocyclization reaction, enabling more rational process optimization.

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